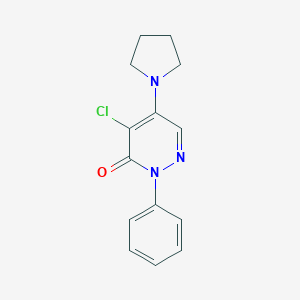![molecular formula C17H21NO2 B274406 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BPEE and is a member of the beta-blocker family. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
BPEE works by blocking the action of beta-adrenergic receptors. These receptors are responsible for the activation of the sympathetic nervous system, which regulates many physiological functions, including heart rate, blood pressure, and respiration. By blocking these receptors, BPEE reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure.
Biochemical and physiological effects:
BPEE has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. BPEE has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. In vivo studies have shown that BPEE can reduce airway inflammation and hyperresponsiveness in a mouse model of asthma.
Avantages Et Limitations Des Expériences En Laboratoire
BPEE has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. BPEE is also relatively inexpensive compared to other beta-blockers. However, BPEE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. BPEE also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of BPEE. One direction is to investigate the potential use of BPEE in the treatment of other diseases, such as cancer and neurological disorders. Another direction is to study the mechanism of action of BPEE in more detail, including its effects on intracellular signaling pathways. Additionally, future studies could investigate the potential use of BPEE in combination with other drugs to enhance its therapeutic effects. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BPEE in more detail, including its metabolism and excretion in vivo.
Conclusion:
In conclusion, 2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol is a chemical compound that has potential applications in various fields. BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including asthma, COPD, hypertension, and arrhythmia. BPEE works by blocking the action of beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. BPEE has several biochemical and physiological effects, including anti-inflammatory and antioxidant effects. BPEE has advantages for lab experiments, such as ease of synthesis and stability, but also has limitations, such as low solubility and bioavailability. There are several future directions for the study of BPEE, including investigating its potential use in other diseases, studying its mechanism of action in more detail, and investigating its pharmacokinetics and pharmacodynamics in vivo.
Méthodes De Synthèse
The synthesis of BPEE involves the reaction of 4-bromomethylbiphenyl with 2-aminoethoxyethanol in the presence of a base. This reaction yields BPEE as a white solid with a melting point of 104-106°C. The purity of the product can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BPEE has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases. BPEE has also been studied for its potential use in the treatment of hypertension, arrhythmia, and other cardiovascular diseases.
Propriétés
Formule moléculaire |
C17H21NO2 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
2-[2-[(4-phenylphenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C17H21NO2/c19-11-13-20-12-10-18-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
Clé InChI |
LQIVORYHPPFKRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)



![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![4-{[({5-[4-(1-Hydroxyethyl)phenyl]-2-furyl}methyl)amino]methyl}benzoic acid](/img/structure/B274375.png)